1,2,4,5-Tetrazine, 3-(2-fluorophenyl)-
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Overview
Description
1,2,4,5-Tetrazine, 3-(2-fluorophenyl)- is a derivative of 1,2,4,5-tetrazine, a nitrogen-rich heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-tetrazine derivatives typically involves the cyclization of nitriles with hydrazine, followed by oxidation. For 3-(2-fluorophenyl)-1,2,4,5-tetrazine, the process begins with the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the tetrazine ring, followed by oxidation to yield the final product .
Industrial Production Methods
Industrial production methods for 1,2,4,5-tetrazine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrazine, 3-(2-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form dihydro or tetrahydro derivatives.
Substitution: Aromatic nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ferric chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted tetrazines, pyridazines, and other heterocyclic compounds .
Scientific Research Applications
1,2,4,5-Tetrazine, 3-(2-fluorophenyl)- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrazine, 3-(2-fluorophenyl)- involves its ability to participate in inverse electron demand Diels-Alder (iEDDA) reactions. This reaction mechanism allows the compound to form stable adducts with strained alkenes or alkynes, making it useful for bioorthogonal chemistry applications. The molecular targets and pathways involved include the formation of covalent bonds with biomolecules, enabling precise labeling and imaging .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrazine: The parent compound with similar reactivity but lacks the fluorophenyl group.
3,6-Diphenyl-1,2,4,5-tetrazine: Another derivative with phenyl groups instead of fluorophenyl, used in similar applications.
3,6-Dimethyl-1,2,4,5-tetrazine: A simpler derivative with methyl groups, often used in click chemistry.
Uniqueness
1,2,4,5-Tetrazine, 3-(2-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which enhances its reactivity and specificity in chemical reactions. This makes it particularly valuable in applications requiring high precision, such as bioorthogonal chemistry and imaging .
Properties
CAS No. |
56108-14-6 |
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Molecular Formula |
C8H5FN4 |
Molecular Weight |
176.15 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C8H5FN4/c9-7-4-2-1-3-6(7)8-12-10-5-11-13-8/h1-5H |
InChI Key |
OWBYLDAXPCCXNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=CN=N2)F |
Origin of Product |
United States |
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